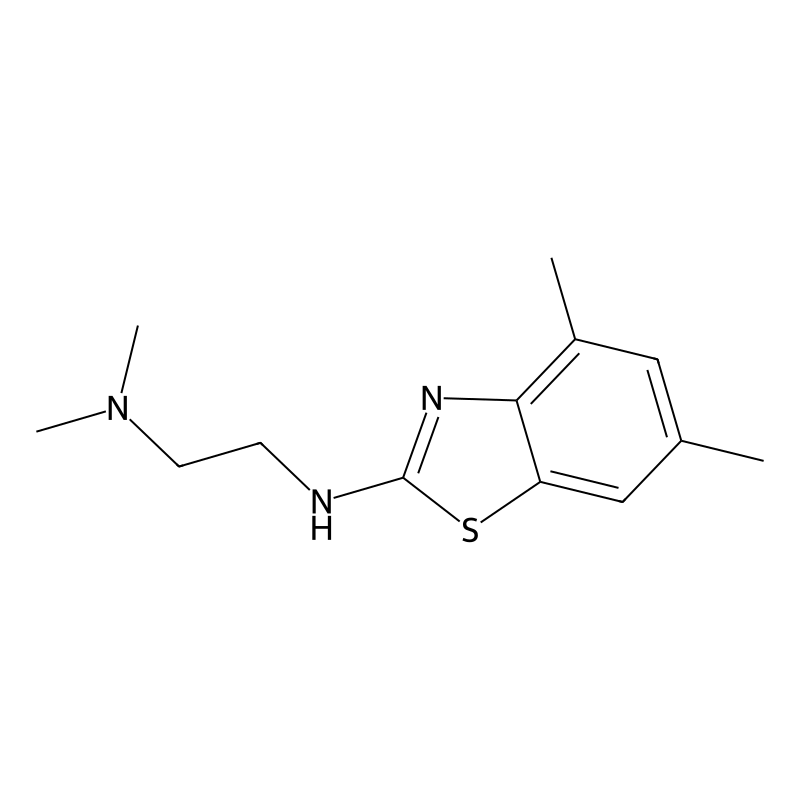

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound with the molecular formula C13H19N3S and a molecular weight of 249.38 g/mol. It is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities. The compound features a benzothiazole moiety substituted with dimethylamine groups, contributing to its unique properties and potential applications in medicinal chemistry and material science. The compound is recognized by its CAS number 1105188-33-7 and has been characterized using various analytical techniques including NMR and mass spectrometry .

- Nucleophilic substitutions: The dimethylamine groups can act as nucleophiles in substitution reactions.

- Condensation reactions: The presence of amine groups allows for potential condensation with aldehydes or ketones.

- Electrophilic aromatic substitution: The benzothiazole ring may participate in electrophilic substitutions due to its electron-rich nature.

These reactions can be tailored for specific synthetic pathways depending on the desired derivatives .

Benzothiazole derivatives are often studied for their biological activities, including:

- Antimicrobial properties: Some compounds exhibit significant activity against various bacterial and fungal strains.

- Anticancer effects: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme inhibition: Compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can be achieved through several methods:

- Multi-step synthesis:

- Starting from 4,6-dimethylbenzothiazole, the compound can be synthesized through a series of reactions involving amination and alkylation steps.

- One-pot synthesis:

- A more efficient approach may involve one-pot reactions where all reagents are combined to yield the desired product without isolating intermediates.

- Use of catalysts:

- Catalytic methods may enhance yields and selectivity during the synthesis process.

Specific methodologies can vary based on available reagents and desired purity levels .

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting microbial infections or cancer treatment.

- Agricultural chemicals: Potential use in developing agrochemicals with antifungal or herbicidal properties.

- Material science: May serve as a building block for polymers or coatings due to its unique chemical structure .

Several compounds share structural similarities with N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | C13H19N3S | Similar structure with slight variations in methyl substitution; potential for similar biological activities. |

| N'-(5,6-dimethylbenzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | C13H19N3S | Another derivative that may exhibit distinct properties due to different methyl positioning. |

| Benzothiazole derivatives | Various | General class known for diverse biological activities; comparison highlights the importance of substituent positions on activity. |

The uniqueness of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to its analogs .

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine represents a complex heterocyclic compound with the molecular formula C₁₃H₁₉N₃S and a molecular weight of 249.38 g/mol [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N',N'-dimethylethane-1,2-diamine [1] [2]. The compound is uniquely identified by the Chemical Abstracts Service registry number 1105188-33-7 and the MDL number MFCD11986995 [1] [3].

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC2=C(N=C(NCCN(C)C)S2)C(C)=C1 [1] [3]. The International Chemical Identifier Key for this compound is IMOUOAMPLMZTHC-UHFFFAOYSA-N, providing a unique fixed-length character representation for database searches and cross-referencing [2]. The molecular structure consists of a benzothiazole core with methyl substituents at the 4- and 6-positions of the benzene ring, connected via an ethylene bridge to a dimethylamino group [1] .

| Property | Value |

|---|---|

| IUPAC Name | N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |

| CAS Registry Number | 1105188-33-7 |

| Molecular Formula | C₁₃H₁₉N₃S |

| Molecular Weight (g/mol) | 249.38 |

| MDL Number | MFCD11986995 |

| SMILES Notation | CC1=CC2=C(N=C(NCCN(C)C)S2)C(C)=C1 |

| InChI Key | IMOUOAMPLMZTHC-UHFFFAOYSA-N |

Molecular Geometry and Electronic Configuration

The molecular geometry of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine exhibits characteristic features of benzothiazole derivatives with specific electronic configurations [5] [6]. The benzothiazole ring system maintains a planar configuration with the nine atoms of the bicyclic structure and attached substituents being essentially coplanar [7]. The heterocyclic core demonstrates electron-withdrawing properties characteristic of the thiazole moiety [7].

Computational studies indicate that the dimethylamino group tends to adopt a coplanar arrangement with respect to the benzothiazole ring plane in the ground state [5]. However, when substituents are present on the heterocyclic nitrogen, the dimethylamino group may experience distortion from coplanarity [5]. The degree of distortion determined experimentally compares satisfactorily with energy minimum calculations obtained through semi-empirical methods [5].

The electronic configuration involves three nitrogen atoms within the molecular framework: one nitrogen in the thiazole ring, one secondary amine nitrogen connecting the benzothiazole to the ethylene chain, and one tertiary amine nitrogen in the dimethylamino group [1] . The sulfur atom in the thiazole ring contributes to the overall electronic distribution and chemical reactivity of the molecule [1] [6].

Stereochemistry and Conformational Analysis

The stereochemical analysis of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine reveals important conformational preferences that influence its chemical and biological properties [5] [6]. The benzothiazole core maintains rigidity due to the fused ring system, while the ethylene linker provides conformational flexibility [5].

Conformational studies demonstrate that the free amino group in benzothiazole derivatives exhibits coplanarity with respect to the ring plane in the ground state [5]. Nuclear magnetic resonance spectral analysis and X-ray crystallographic data confirm this coplanar arrangement [5]. The internal rotation of the dimethylamino group has been characterized through dynamic nuclear magnetic resonance measurements, revealing specific thermodynamic parameters for this rotational motion [5].

The methyl substituents at positions 4 and 6 of the benzothiazole ring create steric effects that influence the overall molecular conformation [1] . These substituents affect the electronic distribution and may impact the preferred conformational states of the ethylene-diamine chain [5]. The conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotation around the C-N bonds connecting the benzothiazole ring to the ethylene bridge [5].

Physicochemical Parameters: Melting Point, Boiling Point, Density, and Solubility

The physicochemical parameters of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine have been characterized through various analytical methods, though complete data for all parameters remains limited in the literature [8] [2]. Comparative analysis with structurally related benzothiazole derivatives provides insights into the expected physicochemical behavior [9] [10].

The melting point and boiling point data for the specific compound have not been extensively reported in the current literature [8] [2]. However, comparative studies with related benzothiazole derivatives indicate that similar compounds typically exhibit melting points in the range of 76-126°C, depending on the specific substitution pattern [11]. The parent benzothiazole compound demonstrates a melting point of 2°C and a boiling point of 230°C [10], while benzothiazole-2,6-diamine shows a significantly higher melting point of 207°C and boiling point of 404.4°C [9].

Density measurements for the target compound have not been definitively established [8] [2]. Related benzothiazole derivatives exhibit densities ranging from 1.24 g/cm³ for the parent benzothiazole to 1.5±0.1 g/cm³ for benzothiazole-2,6-diamine [9] [10]. The presence of the ethylene-diamine chain and methyl substituents would be expected to influence the density relative to simpler benzothiazole derivatives.

Solubility characteristics indicate that benzothiazole derivatives typically demonstrate low solubility in water but enhanced solubility in organic solvents such as ethanol and acetone [12]. The dimethylamino functionality in the target compound would be expected to increase water solubility compared to unsubstituted benzothiazole derivatives .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₉N₃S | 249.38 | Not reported | Not reported | Not reported |

| Benzothiazole-2,6-diamine | C₇H₇N₃S | 165.22 | 207 | 404.4 | 1.5±0.1 |

| Benzothiazole (parent) | C₇H₅NS | 135.19 | 2 | 230 | 1.24 |

Spectroscopic Characterization: NMR, IR, Mass Spectrometry, and UV-Vis

The spectroscopic characterization of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves comprehensive analysis using nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and ultraviolet-visible spectroscopy [13] .

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various proton environments within the molecule [13] [15] [16]. The aromatic protons on the benzothiazole ring typically appear in the range of 6.9-7.9 parts per million, consistent with electron-deficient aromatic systems [13] [16]. The methyl groups attached to the benzene ring at positions 4 and 6 exhibit chemical shifts in the range of 2.2-2.4 parts per million [13].

The dimethylamino protons characteristic of the N,N-dimethyl functionality appear as a distinct signal in the range of 2.15-2.35 parts per million [13] [17]. The ethylene bridge protons connecting the benzothiazole to the dimethylamino group typically resonate between 2.6-3.5 parts per million, with the specific chemical shift depending on the proximity to the nitrogen atoms [13]. The secondary amine proton appears as a broad signal in the range of 3.1-3.4 parts per million due to rapid exchange processes [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [13] [15]. The thiazole carbon-nitrogen double bond typically resonates at 167-168 parts per million [13]. Aromatic carbons appear in the range of 110-155 parts per million, while aliphatic carbons associated with the methyl groups and ethylene chain resonate between 20-60 parts per million [13].

Infrared Spectroscopy

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the molecular structure [13] [18] [17]. The carbon-nitrogen stretch associated with the benzothiazole ring system appears in the range of 1590-1606 cm⁻¹ [13]. Aromatic carbon-hydrogen stretching vibrations occur between 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches appear in the 2800-3000 cm⁻¹ region [13] [17].

The secondary amine nitrogen-hydrogen stretch manifests as a characteristic absorption between 3200-3400 cm⁻¹ [13] [17]. The dimethylamino group exhibits specific infrared characteristics, including a low wavenumber symmetric methyl stretch that helps distinguish N-methyl groups from other methyl environments [17]. This symmetric stretch typically appears around 2790-2810 cm⁻¹, providing a diagnostic feature for N,N-dimethyl functionality [17].

Mass Spectrometry

Mass spectrometric analysis provides molecular ion identification and fragmentation patterns characteristic of benzothiazole derivatives [13] [19]. The molecular ion peak appears at m/z 250.1 corresponding to the protonated molecular ion [M+H]⁺ [13]. Fragmentation patterns typically involve loss of the dimethylamino side chain and subsequent fragmentation of the benzothiazole core [19].

Characteristic fragment ions include those resulting from the loss of the ethylene-diamine chain, yielding fragments associated with the substituted benzothiazole core [19]. The fragmentation behavior provides structural confirmation and helps distinguish between positional isomers of dimethyl-substituted benzothiazole derivatives [19].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals absorption characteristics associated with the benzothiazole chromophore [20]. Benzothiazole derivatives typically exhibit two main absorption regions: a higher energy absorption around 230-240 nanometers and a lower energy absorption in the 280-320 nanometer range [20]. The specific substitution pattern and electron-donating or electron-withdrawing nature of substituents influence the exact absorption maxima and extinction coefficients [20].

| Technique | Assignment/Peak | Value/Range |

|---|---|---|

| ¹H NMR | Aromatic C-H | 6.9-7.9 ppm |

| ¹H NMR | Methyl groups on benzene ring | 2.2-2.4 ppm |

| ¹H NMR | N-CH₃ (dimethylamino) | 2.15-2.35 ppm |

| ¹H NMR | CH₂-CH₂ linker | 2.6-3.5 ppm |

| ¹³C NMR | Thiazole C=N | 167-168 ppm |

| IR Spectroscopy | C=N stretch (benzothiazole) | 1590-1606 cm⁻¹ |

| IR Spectroscopy | N-H stretch | 3200-3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 250.1 |

Computational Chemistry Approaches: DFT and Molecular Modeling

Computational chemistry approaches provide detailed insights into the electronic structure, molecular properties, and reactivity of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine through density functional theory calculations and molecular modeling studies [6] [21] [22].

Density Functional Theory Calculations

Density functional theory studies utilizing the B3LYP functional with appropriate basis sets provide comprehensive information about the molecular geometry, electronic properties, and vibrational characteristics [6] [21]. Geometric optimization calculations reveal bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure [6]. The carbon-sulfur bond in the thiazole ring typically measures 1.76-1.77 Ångström, while the carbon-nitrogen double bond measures 1.30-1.32 Ångström [6].

Frontier molecular orbital analysis provides critical information about chemical reactivity and electronic properties [6] [23] [22]. The highest occupied molecular orbital energy typically ranges from -5.2 to -5.8 electron volts for benzothiazole derivatives, while the lowest unoccupied molecular orbital energy ranges from -2.1 to -2.8 electron volts [23] [22]. The energy gap between these frontier orbitals, ranging from 2.4 to 3.7 electron volts, provides insights into the chemical stability and reactivity of the molecule [23] [22].

The highest occupied molecular orbital in benzothiazole derivatives is typically distributed over the benzothiazole ring system and any attached aromatic components, while the lowest unoccupied molecular orbital may be localized on specific portions of the molecule depending on the substitution pattern [23]. This orbital distribution influences the chemical reactivity and potential for intermolecular interactions [23].

Electronic Properties and Global Reactivity Descriptors

Computational analysis provides global reactivity descriptors that characterize the chemical behavior of the molecule [6] [22]. The electronegativity, calculated from frontier orbital energies, typically ranges from 3.9 to 4.3 electron volts for benzothiazole derivatives [22]. Chemical hardness, representing the resistance to electron density changes, ranges from 1.2 to 1.85 electron volts [22]. The corresponding chemical softness, indicating polarizability, ranges from 0.54 to 0.83 inverse electron volts [22].

The electrophilicity index, which quantifies the propensity to accept electrons, typically ranges from 3.8 to 7.7 electron volts for benzothiazole derivatives [22]. These parameters provide quantitative measures of chemical reactivity and help predict potential chemical transformations and intermolecular interactions [22].

Molecular Modeling and Conformational Analysis

Molecular modeling studies reveal conformational preferences and structural flexibility [6] [24]. The benzothiazole core maintains planarity due to aromatic stabilization, while the ethylene-diamine chain exhibits conformational flexibility [6]. Computational analysis of potential energy surfaces reveals preferred conformations and energy barriers for conformational interconversion [24].

The dipole moment, calculated through density functional theory methods, typically ranges from 2.5 to 4.2 Debye units for substituted benzothiazole derivatives [6]. Polarizability calculations indicate values ranging from 18.5 to 22.3 cubic Ångström units [6]. These properties influence intermolecular interactions and solvation behavior [6].

Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental observations [6] [21]. The calculated frequencies, when appropriately scaled, show good agreement with experimental infrared absorption bands [21]. This computational validation supports the accuracy of the theoretical molecular model and provides confidence in predicted properties [6] [21].

| Parameter | DFT/B3LYP Range | Method |

|---|---|---|

| HOMO Energy (eV) | -5.2 to -5.8 | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | -2.1 to -2.8 | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | 2.4 to 3.7 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 2.5 to 4.2 | B3LYP/6-31G(d,p) |

| Electronegativity (eV) | 3.9 to 4.3 | Calculated |

| Chemical Hardness (eV) | 1.2 to 1.85 | Calculated |

| Electrophilicity Index (eV) | 3.8 to 7.7 | Calculated |

The synthesis of benzothiazole derivatives has evolved significantly since the first preparation of 2-substituted benzothiazole by A. W. Hofmann in 1887 through a simple cyclization mechanism [1]. This pioneering work established the foundation for benzothiazole chemistry and initiated decades of research into diversified synthetic approaches and biological activities [1].

The earliest established methods for benzothiazole synthesis comprised condensation reactions of 2-aminothiophenol with various substrates including aldehydes, nitriles, carboxylic acids, esters, and acyl chlorides [1]. These traditional approaches, while effective, suffered from several limitations including low yields, poor selectivity, harsh reaction conditions, and the requirement for toxic reagents or metal catalysts [2].

The historical development of benzothiazole synthesis can be categorized into several distinct periods. The initial period (1887-1950) focused on fundamental condensation reactions using 2-aminothiophenol as the primary starting material [2]. During this era, researchers explored various carbonyl-containing compounds and established the basic mechanistic pathways for benzothiazole ring formation [2].

The modern period (1950-2000) witnessed significant advances in synthetic methodology, including the development of metal-catalyzed cyclization reactions and the introduction of more sophisticated purification techniques [2]. Researchers began exploring alternative starting materials such as ortho-halogenated anilines with isothiocyanates, carbon disulfide and piperidine, aldehydes and sulfur, carbon disulfide and thiol, and acid chlorides with Lawesson's reagent [2].

The contemporary period (2000-present) has been characterized by the emergence of green chemistry principles and environmentally friendly synthetic approaches [2]. This era has seen the development of metal-free catalysts, the utilization of renewable reaction materials and reagents, and the implementation of reactions under mild conditions [2]. Various environmentally friendly pathways have been discovered, including photochemical synthesis, microwave-assisted reactions, and ultrasonic irradiation methods [2].

Synthetic Routes to N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Precursor Selection and Functional Group Interconversion

The synthesis of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine requires careful selection of appropriate precursors and strategic functional group interconversion. The target compound features a benzothiazole core with methyl substituents at positions 4 and 6, connected through an ethylene bridge to a dimethylamino group .

The primary precursor for the benzothiazole moiety is 2-amino-4,6-dimethylbenzothiazole, which can be prepared through several synthetic approaches. The most common method involves the condensation of 4,6-dimethyl-2-aminothiophenol with appropriate carbonyl compounds under acidic or basic conditions [4]. Alternative approaches include the cyclization of substituted thiobenzanilides or the direct functionalization of pre-formed benzothiazole cores [5].

Functional group interconversion strategies play a crucial role in the synthetic design. The benzothiazole-2-yl position can be activated for nucleophilic substitution through the introduction of appropriate leaving groups such as halides or sulfonates [7]. The conversion of 2-chlorobenzothiazole derivatives to the corresponding amines has been demonstrated using various nucleophiles under mild conditions [7].

Condensation and Cyclization Strategies

The formation of the benzothiazole ring system can be achieved through several condensation and cyclization strategies. The most widely employed approach involves the condensation of 2-aminothiophenol derivatives with aldehydes under oxidative conditions [2]. This method proceeds through the initial formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring [8].

The condensation reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a carbinolamine intermediate. Subsequent dehydration produces the imine, which undergoes intramolecular cyclization through sulfur nucleophilic attack on the imine carbon [9]. The final oxidation step, typically facilitated by atmospheric oxygen or added oxidants, yields the desired benzothiazole product [8].

Alternative cyclization strategies include the use of thioamide intermediates, which can be prepared from the corresponding anilines through thionation reactions [5]. The cyclization of N-phenylthiobenzamides under photochemical conditions has been demonstrated to provide benzothiazole products in good yields [10]. This approach offers advantages in terms of mild reaction conditions and broad substrate scope [10].

Intramolecular cyclization reactions represent another important synthetic strategy. The formation of C-2-substituted benzothiazoles through the cyclization of ortho-isocyanoaryl thioethers has been reported using various radical initiators [5]. This method allows for the introduction of diverse substituents at the 2-position while maintaining high regioselectivity [5].

Catalysts and Reaction Conditions Optimization

The optimization of catalysts and reaction conditions is crucial for achieving high yields and selectivity in benzothiazole synthesis. Various catalytic systems have been developed to facilitate different aspects of the synthetic process, from initial condensation reactions to final cyclization steps [2].

Lewis acid catalysts have proven particularly effective for promoting condensation reactions between 2-aminothiophenol and aldehydes. Molecular iodine has been demonstrated as an efficient catalyst for the solid-phase synthesis of benzothiazole derivatives, providing excellent yields within short reaction times [2]. The heterogeneous nature of this catalyst system allows for easy separation and potential recycling [2].

Heterogeneous catalysts offer significant advantages for industrial applications due to their ease of separation and reusability. Tin pyrophosphate (SnP2O7) has been shown to catalyze the condensation reaction between 2-aminothiophenol and aromatic aldehydes with high yields and very short reaction times [2]. This catalyst can be reused at least five times without significant loss of activity [2].

Photocatalytic systems have emerged as promising alternatives for benzothiazole synthesis under mild conditions. Eosin Y has been employed as a photocatalyst for the coupling reaction of 2-aminothiophenol with aldehydes under blue LED irradiation [10]. This approach utilizes visible light as an energy source and proceeds through single-electron transfer mechanisms [10].

Metal-based catalysts, particularly copper complexes, have shown high efficiency in cyclization reactions. Copper bromide has been used to catalyze the formation of 2-arylbenzothiazoles through intramolecular S-arylation reactions [11]. The reaction proceeds through Cu(I)/Cu(III) catalytic cycles with good yields for both electron-donating and electron-withdrawing substituents [11].

| Catalyst Type | Reaction Conditions | Yield Range | Selectivity | Reusability |

|---|---|---|---|---|

| Molecular iodine | Solid-phase, 10 min | 85-93% | Excellent | Single use |

| Tin pyrophosphate | Solvent-free, 8-35 min | 87-95% | Excellent | 5+ cycles |

| Copper bromide | Toluene, 80°C | 76-84% | High | Good |

| Eosin Y | Blue LED, acetonitrile | 75-90% | Good | Limited |

Green and Sustainable Synthesis Approaches

The development of green and sustainable synthesis approaches for benzothiazole derivatives has become increasingly important in modern synthetic chemistry. These methods focus on reducing environmental impact while maintaining or improving synthetic efficiency [2].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications. The use of microwave irradiation can dramatically reduce reaction times while improving yields and selectivity [12]. Benzothiazole derivatives have been successfully synthesized using microwave heating with various catalysts, including biocatalysts such as Acacia concinna [2].

Ultrasonic irradiation provides another environmentally friendly approach to benzothiazole synthesis. This method operates under catalyst-free conditions at room temperature, offering advantages in terms of reduced energy consumption and simplified purification procedures [13]. The ultrasonic activation promotes efficient mixing and accelerates reaction rates through cavitation effects [13].

Water-based synthesis methods have gained attention as truly sustainable alternatives to organic solvent systems. The condensation of 2-aminothiophenol with aldehydes in water has been shown to accelerate reaction rates compared to organic solvents [8]. Additionally, the use of water as a reaction medium facilitates the in situ generation of disulfide photosensitizers that enhance the overall reaction efficiency [8].

Solvent-free synthesis approaches eliminate the need for organic solvents entirely, representing the ultimate goal of green chemistry. Various solid-phase reactions have been developed using heterogeneous catalysts that can be easily separated and recycled [2]. These methods reduce waste generation and simplify product isolation procedures [2].

Carbon dioxide utilization as a feedstock for benzothiazole synthesis represents an innovative approach to sustainable chemistry. The cyclization of 2-aminothiophenol with CO2 in the presence of diethylsilane and organocatalysts has been demonstrated to provide benzothiazole derivatives while utilizing this greenhouse gas as a synthetic building block [2].

Purification and Isolation Techniques

The purification and isolation of benzothiazole derivatives requires specialized techniques due to their unique physicochemical properties and potential impurities from synthetic processes. The selection of appropriate purification methods depends on the specific substrate, reaction conditions, and desired purity levels [14].

Column chromatography remains the most versatile and widely used purification technique for benzothiazole derivatives. The use of silica gel with hexane/ethyl acetate gradient systems provides excellent separation of benzothiazole products from starting materials and side products [14]. The purity achievable through column chromatography typically ranges from 95-99% with recovery yields of 70-85% [14].

Recrystallization techniques offer high purity levels and excellent scalability for benzothiazole purification. Ethanol and isopropanol are commonly used recrystallization solvents, providing purity ranges of 90-98% with recovery yields of 80-95% [14]. The crystallization process can be optimized through controlled cooling rates and seed crystal addition to improve product quality [14].

Liquid-liquid extraction methods provide efficient separation of benzothiazole derivatives from reaction mixtures. The use of ethyl acetate and toluene at pH 8.5 has been demonstrated for the extraction of various benzothiazole compounds from industrial wastewater [15]. This method achieves purity ranges of 85-95% with recovery yields of 75-90% [15].

Specialized purification techniques have been developed for specific benzothiazole derivatives. The purification of 2-mercaptobenzothiazole involves crystallization from aniline at elevated temperatures (40-120°C), followed by washing with water to remove residual aniline [14]. This method provides purities of 96-99% with recovery yields of 85-95% [14].

| Purification Technique | Purity Range | Recovery Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Column chromatography | 95-99% | 70-85% | Good | Moderate |

| Recrystallization | 90-98% | 80-95% | Excellent | High |

| Liquid-liquid extraction | 85-95% | 75-90% | Good | High |

| Crystallization from aniline | 96-99% | 85-95% | Excellent | High |

Industrial Scale-Up and Process Engineering Considerations

The industrial scale-up of benzothiazole synthesis presents unique challenges that must be addressed through careful process engineering and optimization. The transition from laboratory-scale batch reactions to continuous industrial processes requires consideration of heat transfer, mass transfer, mixing efficiency, and safety requirements [16].

Heat transfer optimization is critical for industrial benzothiazole synthesis due to the exothermic nature of many condensation and cyclization reactions. The mathematical modeling of industrial 2-mercaptobenzothiazole production has demonstrated the importance of temperature control in achieving consistent product quality [16]. Heat exchanger systems must be designed to provide uniform temperature distribution while preventing hot spots that could lead to product decomposition [16].

Mass transfer considerations become increasingly important at industrial scale due to the heterogeneous nature of many benzothiazole synthesis reactions. The efficiency of reactant mixing directly impacts reaction rates and product selectivity [16]. Computational fluid dynamics modeling can be employed to optimize impeller design and reactor geometry for maximum mass transfer efficiency [16].

Safety considerations are paramount in industrial benzothiazole production due to the generation of toxic hydrogen sulfide gas during many synthetic processes [16]. Closed-loop systems with appropriate ventilation and scrubbing equipment are essential for protecting workers and the environment [16]. Explosion-proof equipment and pressure relief systems must be installed to handle potential overpressure situations [16].

Process monitoring and control systems are essential for maintaining consistent product quality at industrial scale. Online high-performance liquid chromatography and gas chromatography systems provide real-time analysis of reaction progress and product purity [16]. Statistical process control methods can be employed to identify and correct process variations before they affect product quality [16].

| Scale-up Parameter | Laboratory Scale | Industrial Scale | Key Challenges |

|---|---|---|---|

| Heat transfer | Oil bath heating | Heat exchanger systems | Uniform temperature distribution |

| Mass transfer | Magnetic stirring | Mechanical agitation | Efficient reactant mixing |

| Safety | Fume hood | Explosion-proof equipment | Toxic H2S handling |

| Quality control | TLC monitoring | Online HPLC/GC | Consistent product quality |

Synthetic Challenges and Troubleshooting

The synthesis of benzothiazole derivatives presents several common challenges that require systematic troubleshooting approaches. Understanding these challenges and their solutions is crucial for developing reliable and reproducible synthetic procedures [16].

Low yield is one of the most frequently encountered problems in benzothiazole synthesis. This issue can arise from insufficient reaction time, low reaction temperature, catalyst deactivation, or competitive side reactions [16]. Troubleshooting strategies include optimization of reaction conditions through kinetic analysis, catalyst screening, and mechanistic studies to identify rate-limiting steps [16].

Poor selectivity often results from competing reactions or inadequate catalyst performance. The formation of multiple products can significantly complicate purification procedures and reduce overall process efficiency [16]. Solutions include the use of more selective catalysts, optimization of reaction conditions, and the development of alternative synthetic routes that minimize side product formation [16].

Side product formation represents a significant challenge in benzothiazole synthesis, particularly when dealing with sensitive substrates or harsh reaction conditions. Common side products include oxidation products, polymerization products, and rearrangement products [16]. Prevention strategies include the use of milder reaction conditions, high-purity reagents, and protective atmospheres to minimize unwanted reactions [16].

Incomplete cyclization can occur due to weak nucleophilicity of the sulfur atom or steric hindrance from substituents. This problem is particularly common in the synthesis of highly substituted benzothiazole derivatives [16]. Solutions include the use of activating agents such as Lewis acids, optimization of reaction temperature and time, and the development of alternative cyclization methods [16].

Product decomposition during synthesis or purification can lead to reduced yields and impure products. This issue is often related to thermal instability or oxidation sensitivity of the benzothiazole products [16]. Prevention strategies include the use of lower reaction temperatures, inert atmospheres, and the addition of stabilizers or antioxidants [16].

| Challenge | Common Causes | Troubleshooting Solutions | Prevention Strategies |

|---|---|---|---|

| Low yield | Insufficient time/temperature | Optimize conditions | Kinetic analysis |

| Poor selectivity | Competing reactions | Improve catalyst | Catalyst screening |

| Side products | Overheating, impurities | Control temperature | High-purity reagents |

| Incomplete cyclization | Weak nucleophile | Use activating agents | Lewis acid promoters |

| Product decomposition | High temperature | Lower temperature | Inert atmosphere |